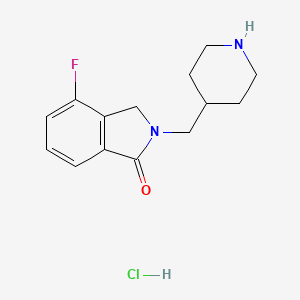

![molecular formula C16H15N3O4S B2978412 Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate CAS No. 477859-97-5](/img/structure/B2978412.png)

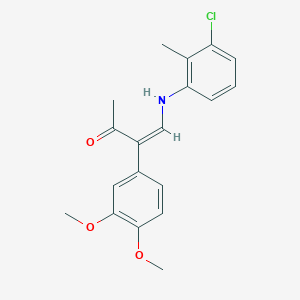

Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate” is a chemical compound that contains a total of 41 bonds, including 26 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 1 aromatic secondary amine, and 2 aromatic ethers .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 39 atoms; 15 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . It also contains 1 ester (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .科学的研究の応用

Synthesis and Antiviral Activity

A study describes the synthesis of new quinazolinylamino methylphosphonates via microwave irradiation, showcasing a rapid and efficient method to produce compounds with weak to good anti-Tobacco mosaic virus (TMV) activity. This approach underlines the compound's potential in antiviral applications and optimization of synthetic conditions to enhance yield and efficacy (Luo et al., 2012).

Enzyme Inhibition for Cardiovascular Applications

Research on quinazoline derivatives substituted at the 6-position revealed their potent and selective inhibitory activities toward cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, suggesting their utility in dilating coronary arteries through specific enzyme inhibition. This highlights the compound's relevance in developing cardiovascular therapies (Takase et al., 1994).

Antibacterial and Antitubercular Agents

Quinazolin-4-ones connected to 1,3-thiazole demonstrated significant antibacterial action, especially against Mycobacterium tuberculosis, with certain derivatives showing better antibacterial activity at minimal inhibitory concentration compared to standard drugs. This indicates the compound's potential as a scaffold for developing new antitubercular agents (Nagaladinne et al., 2020).

Anticancer Activity and Molecular Docking Studies

A study on the synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids revealed potent anti-tubercular agents, emphasizing the compound's application in combating tuberculosis through interaction with critical sites of penicillin-binding protein 2a and Mycobacterium tuberculosis H37Rv organism, showcasing its potential in antimicrobial and antitubercular therapy development (Nagaladinne et al., 2020).

Photodynamic Therapeutics

The study on the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives highlighted their photo-activity towards plasmid DNA under UV irradiation, suggesting potential applications in developing photo-chemo or photodynamic therapeutics for cancer treatment. This underscores the importance of quinazolinones as "privileged" pharmacophores in anticancer and antimicrobial activities (Mikra et al., 2022).

特性

IUPAC Name |

methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-21-12-6-9-11(7-13(12)22-2)17-8-18-15(9)19-10-4-5-24-14(10)16(20)23-3/h4-8H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCPQOKLNPTXTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(SC=C3)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2978340.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2978350.png)

![7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2978351.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(furan-2-yl)methanone](/img/structure/B2978352.png)